molecular formula C19H18N2O3S B2562590 3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline CAS No. 872206-00-3

3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline

Cat. No.: B2562590
CAS No.: 872206-00-3
M. Wt: 354.42
InChI Key: VTUFSMQAFZCWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline is a complex organic compound that features a quinoline core substituted with a benzenesulfonyl group at the 3-position and a morpholine ring at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with high consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds .

Scientific Research Applications

3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline is unique due to the combination of its quinoline core, benzenesulfonyl group, and morpholine ring. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications .

Properties

IUPAC Name

4-[3-(benzenesulfonyl)quinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-25(23,15-6-2-1-3-7-15)18-14-20-17-9-5-4-8-16(17)19(18)21-10-12-24-13-11-21/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUFSMQAFZCWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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